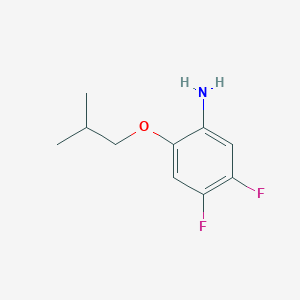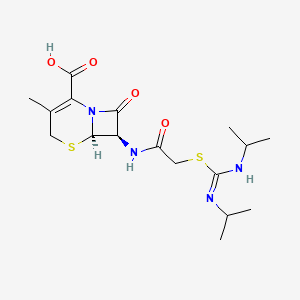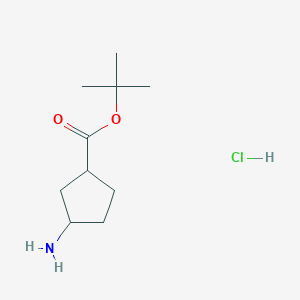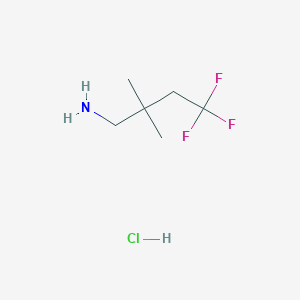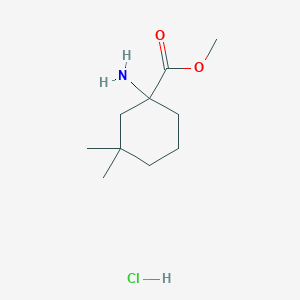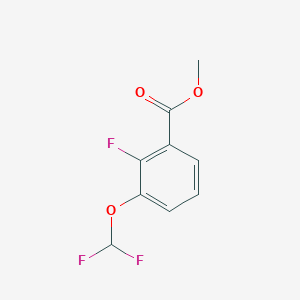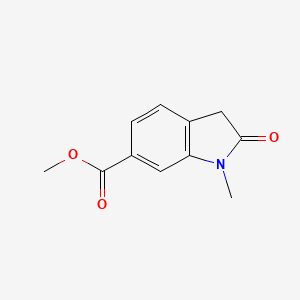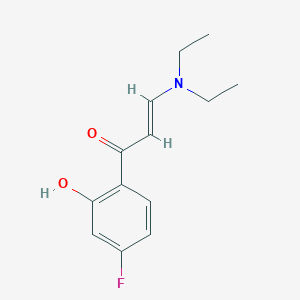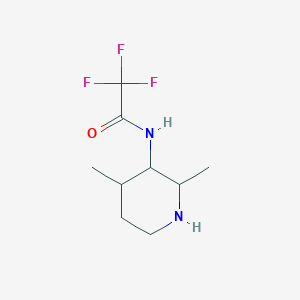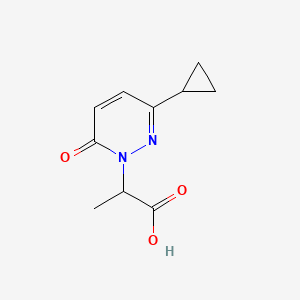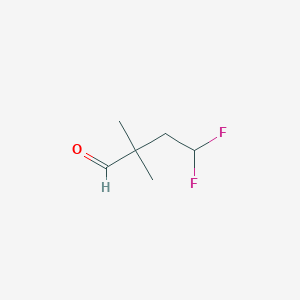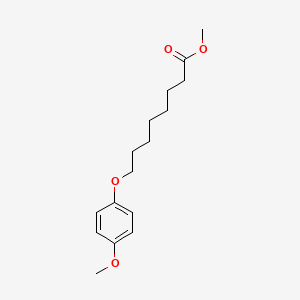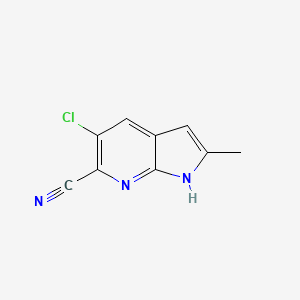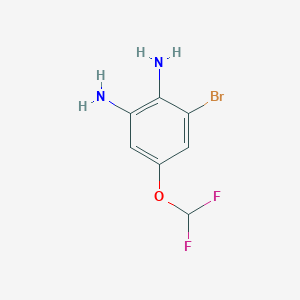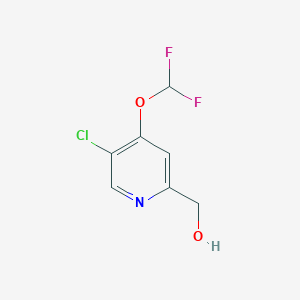
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Descripción general
Descripción
“(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H6ClF2NO2 . It has a molecular weight of 209.58 . The IUPAC name for this compound is "(5-chloro-4-(difluoromethoxy)pyridin-2-yl)methanol" .
Molecular Structure Analysis
The InChI code for “(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol” is "1S/C7H6ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2" .Physical And Chemical Properties Analysis
“(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol” is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Research has demonstrated innovative routes to synthesize pyrrolin-2-ones and pyridine derivatives through reactions involving chlorinated pyrrolidin-2-ones or pyridines with methanol under certain conditions, indicating potential applications in the synthesis of agrochemicals or medicinal compounds (Bellesia et al., 2001); (Ghelfi et al., 2003).
- Nickel complexes with bidentate N,O-type ligands, including pyridin-2-yl)methanol derivatives, have been synthesized and applied in ethylene oligomerization, showcasing their utility in catalysis (Kermagoret & Braunstein, 2008).
Biocatalysis and Green Chemistry
- A study detailed the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, demonstrating an efficient and green approach to synthesizing this compound in a liquid-liquid biphasic microreaction system, highlighting the compound's relevance in sustainable chemical processes (Chen et al., 2021).
Material Science
- Investigations into the electrocatalytic reduction of CO2 to methanol have implicated pyridinyl derivatives as potential intermediates, suggesting applications of related compounds in sustainable energy and material sciences (Yan, Gu, & Bocarsly, 2014).
Medicinal Chemistry
- Several studies focus on synthesizing and evaluating pyridine derivatives for their antibacterial and anti-inflammatory properties, indicating the chemical framework's potential in developing new pharmaceuticals. For instance, novel pyrazoline derivatives have been investigated for their antiinflammatory and antibacterial activities, highlighting the adaptability of pyridine derivatives in medicinal chemistry applications (Ravula et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
[5-chloro-4-(difluoromethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRPOQPZQXBVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



